8-Oxaspiro[4.5]decan-1-one
Overview
Description
8-Oxaspiro[45]decan-1-one is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxaspiro[4.5]decan-1-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of 7-substituted-8-oxaspiro[4.5]decan-1-ones . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the Prins/pinacol cascade reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
8-Oxaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-Oxaspiro[4.5]decan-1-one exerts its effects involves interactions with molecular targets and pathways. The specific pathways depend on the context of its application, such as its role in chemical synthesis or potential biological activity. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
8-Oxaspiro[4.5]decan-1-one can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-one: Similar in structure but with different functional groups and reactivity.
2,8-Diazaspiro[4.5]decan-1-one:
The uniqueness of this compound lies in its specific oxygen-containing spirocyclic structure, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBONXGCDCJBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380389-10-5 | |
Record name | 8-oxaspiro[4.5]decan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the synthetic method described in the paper for producing 7-substituted-8-oxaspiro[4.5]decan-1-ones?
A: The paper describes a novel Lewis acid catalyzed Prins/pinacol cascade process for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones. [] The main advantage of this method is its ability to produce the desired oxaspirocycles in good yields with excellent selectivity. This is achieved through a one-pot reaction using readily available aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, making the process highly efficient. [] Furthermore, the method demonstrates broad applicability, accommodating various aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes. []
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